molecular formula C14H8N4O2 B11055549 3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B11055549
M. Wt: 264.24 g/mol
InChI Key: MVUOCYAYTNRFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by a cyclopropane ring substituted with hydroxy and methoxy groups on a phenyl ring, and four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 4-nitrobenzaldehyde with malononitrile to form an intermediate, which is then subjected to cyclopropanation and subsequent reduction to yield the target compound . The reaction conditions often require the use of strong bases and specific catalysts to facilitate the cyclopropanation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its combination of a cyclopropane ring with multiple cyano groups and a phenyl ring substituted with hydroxy and methoxy groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4O2/c1-20-11-4-9(2-3-10(11)19)12-13(5-15,6-16)14(12,7-17)8-18/h2-4,12,19H,1H3

InChI Key

MVUOCYAYTNRFNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C2(C#N)C#N)(C#N)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.